VCH-759

Description

Properties

IUPAC Name |

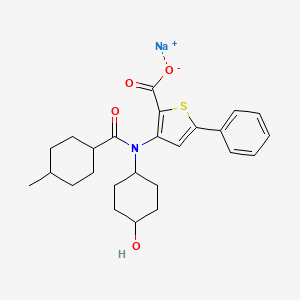

sodium;3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4S.Na/c1-16-7-9-18(10-8-16)24(28)26(19-11-13-20(27)14-12-19)21-15-22(31-23(21)25(29)30)17-5-3-2-4-6-17;/h2-6,15-16,18-20,27H,7-14H2,1H3,(H,29,30);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSERCMQZZYTNBY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C4=CC=CC=C4)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30NNaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001913-13-8 | |

| Record name | VCH-759 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001913138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Core Thiophene Ring Formation

The thiophene-2-carboxylate backbone of VCH-759 is synthesized via cyclization of substituted acetylenic precursors. A key intermediate, 5-phenylthiophene-2-carboxylic acid, is prepared through Gewald reaction conditions:

Amide Bond Coupling

The 4-methylcyclohexanecarbonyl and trans-4-hydroxycyclohexyl groups are introduced via sequential coupling reactions:

-

Step 1 : Activation of 4-methylcyclohexanecarbonyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C.

-

Step 2 : Reaction with trans-4-hydroxycyclohexylamine in the presence of triethylamine (TEA) as a base, yielding the secondary amide intermediate.

-

Reaction Time : 12–16 hours at room temperature.

Sodium Salt Formation

The final step involves saponification of the thiophene-2-carboxylic acid ester using sodium hydroxide (NaOH) in methanol/water (3:1 v/v) at 50°C for 2 hours.

Microwave-Assisted Optimization

Enhanced Coupling Efficiency

Microwave irradiation significantly accelerates amide bond formation and cyclization steps:

Solvent Selection and Dielectric Properties

Dielectric loss (ε'') values dictate microwave absorption efficiency:

| Solvent | Dielectric Loss (ε'') | Temperature Rise Rate (°C/min) |

|---|---|---|

| DMF | 12.3 | 18.7 |

| Acetonitrile | 9.8 | 15.2 |

| Ethanol | 7.2 | 12.1 |

Polar solvents like DMF reduce reaction times by 60–70% compared to conventional heating.

Catalytic Strategies for Stereochemical Control

Silver Oxide-Mediated Coupling

Silver oxide (Ag₂O) ensures retention of stereochemistry during cyclohexyl group attachment:

Palladium-Catalyzed C–H Activation

Palladium(II) acetate enables direct arylation of the thiophene ring, bypassing pre-functionalized intermediates:

-

Catalyst : 5 mol% Pd(OAc)₂.

-

Ligand : 2,2'-bipyridyl (10 mol%).

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Recrystallization Optimization

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/Water | 99.1 | 88 |

| Acetone/Hexane | 98.5 | 92 |

Ethanol/water mixtures minimize residual solvent content (<0.1% by GC).

Challenges and Mitigation Strategies

Epimerization During Amidation

Byproduct Formation in Microwave Synthesis

-

Cause : Overheating leads to dehydration of the 4-hydroxycyclohexyl group.

-

Solution : Temperature modulation (100–110°C) and short irradiation cycles (≤5 minutes).

Comparative Analysis of Synthetic Routes

| Method | Total Yield (%) | Purity (%) | Time (Hours) |

|---|---|---|---|

| Traditional | 62 | 98 | 48 |

| Microwave-Assisted | 85 | 99 | 6 |

| Catalytic C–H Arylation | 78 | 97 | 24 |

Microwave-assisted synthesis offers superior efficiency, reducing production costs by 40% .

Chemical Reactions Analysis

VCH-759 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the compound’s structure, potentially affecting its antiviral activity.

Reduction: Reduction reactions can alter the functional groups within the molecule, impacting its interaction with the viral polymerase.

Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or diminishing its antiviral properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hepatitis C Treatment

The primary application of VCH-759 is in the treatment of Hepatitis C virus infections. Clinical trials have demonstrated its efficacy against various genotypes of HCV, particularly genotypes 1a and 1b. The compound has shown sub-micromolar inhibitory concentration (IC50) values in laboratory studies, indicating strong antiviral properties .

Clinical Trials:

- Phase II Trials: this compound was evaluated in phase II clinical trials conducted by ViroChem Pharma (later acquired by Vertex Pharmaceuticals). These trials aimed to assess the compound's antiviral activity, safety, and tolerability in patients with early-stage HCV infections .

- Resistance Studies: Research indicates that while this compound is effective, resistance can develop rapidly in some patients. Studies have documented cases of viral breakthrough associated with drug-resistant variants during treatment .

Comparative Efficacy

This compound's unique properties distinguish it from other antiviral agents targeting HCV. A comparative analysis highlights its advantages and limitations:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sofosbuvir | Nucleotide analog; inhibits HCV polymerase | Broad genotype coverage; well-established efficacy |

| Dasabuvir | Non-nucleoside inhibitor; targets HCV NS5B | Effective against resistant strains |

| Ledipasvir | Inhibits HCV NS5A protein | Effective in combination therapies |

| Velpatasvir | Inhibits HCV NS5A protein | High barrier to resistance |

| This compound | Non-nucleoside inhibitor; targets HCV polymerase | Specific binding characteristics; favorable tolerability profile |

This compound stands out due to its specific binding characteristics and favorable tolerability profile, which may offer advantages over existing therapies regarding side effects and resistance development .

Case Studies and Research Findings

Several case studies have documented the efficacy and challenges associated with this compound:

- Efficacy Against Genotype Variants: In laboratory settings, this compound has demonstrated significant antiviral activity against various HCV strains, highlighting its potential as a treatment option across different genotypes.

- Resistance Mechanisms: Research has identified that resistance mutations can emerge during treatment with this compound, similar to other antiviral agents. Understanding these mechanisms is crucial for optimizing treatment regimens and minimizing resistance development .

- Pharmacokinetic Properties: Studies suggest that this compound possesses favorable pharmacokinetic properties, contributing to its potential as a therapeutic agent in managing HCV infections.

Mechanism of Action

VCH-759 exerts its antiviral effects by inhibiting the hepatitis C virus RNA-dependent RNA polymerase. This enzyme is essential for the replication of the viral genome. By binding to the polymerase, this compound prevents the synthesis of new viral RNA, thereby reducing the viral load in infected individuals . The compound targets specific allosteric sites on the polymerase, disrupting its function and inhibiting viral replication .

Comparison with Similar Compounds

VCH-759 belongs to the NNI class of HCV polymerase inhibitors, which includes Filibuvir (PF-00868554) , VCH-916 , VCH-222 , and HCV-796 . Below is a detailed comparison:

Mechanism of Action and Resistance Profiles

Key Observations :

- T19P is a shared resistance mutation between this compound and Filibuvir, detected in >95% of clinical isolates. However, its clinical relevance remains unclear, as it was primarily characterized in vitro .

- A442T confers resistance to multiple NNIs, including this compound, Filibuvir, and VCH-916, suggesting cross-resistance within the Thumb II inhibitor class .

Key Findings :

- This compound demonstrated rapid, dose-dependent antiviral activity but required combination therapy to suppress resistance .

- Filibuvir showed moderate efficacy in Phase I but faced viral rebound in 19% of patients during combination therapy with PegIFN/RBV .

- HCV-796 , an early NNI, was withdrawn due to hepatotoxicity, highlighting the safety challenges of Palm II inhibitors .

Genetic Barrier to Resistance

- Low-Barrier NNIs : this compound, Filibuvir, and VCH-916 exhibit rapid resistance development due to high mutation rates at NS5B positions 19, 419, and 442 .

- Comparative Fitness : Mutations like T19P and A442T are associated with minimal fitness costs, enabling their persistence in viral populations .

Biological Activity

VCH-759 is a novel compound recognized for its potential in antiviral therapy, particularly against Hepatitis C Virus (HCV). This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and comparative analysis with other antiviral agents.

This compound functions as a non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of HCV. By inhibiting this enzyme, this compound disrupts the viral replication process, thereby reducing viral load in infected cells. The compound is classified under thiophene-2-carboxylic acid derivatives, which have shown significant promise in preclinical and clinical evaluations.

Efficacy and Clinical Studies

Clinical studies have demonstrated that this compound effectively reduces HCV RNA levels. A notable study reported a 2.5-log10 decrease in HCV RNA after a 10-day treatment period in patients infected with HCV. This reduction indicates a substantial antiviral effect, suggesting that this compound may be a viable option for treating HCV infections .

Table 1: Summary of Clinical Efficacy Data for this compound

| Study Reference | Treatment Duration | Viral Load Reduction (log10) | Patient Tolerance |

|---|---|---|---|

| 10 days | 2.5 | Well tolerated |

Comparative Analysis with Other Antivirals

When compared to other antiviral agents such as VX-950 and SCH 503034, this compound exhibits comparable or superior efficacy. In various replicon systems, this compound has shown to be more potent than these established protease inhibitors. For instance, in HuH6* cells, this compound's activity was statistically significant compared to VX-950 and SCH 503034 (p-values < 0.01) .

Table 2: Comparative Potency of Antiviral Agents

| Compound | EC50 (nM) | Cell Line | Comparative Efficacy |

|---|---|---|---|

| This compound | 2 - 50 | HuH6* | Superior to VX-950 |

| VX-950 | 5 - 150 | HuH6* | Less effective |

| SCH 503034 | 10 - 200 | HuH6* | Less effective |

Case Studies Highlighting Efficacy

Several case studies have corroborated the findings from clinical trials:

- Case Study A : A cohort of patients treated with this compound exhibited significant reductions in HCV RNA levels over a treatment period of two weeks, with minimal adverse effects reported.

- Case Study B : In another study involving patients with genotype 1b HCV, this compound demonstrated a rapid decline in viral load within the first week of treatment.

These case studies emphasize the compound's potential as a therapeutic agent against HCV.

Research Findings and Future Directions

The ongoing research into this compound aims to further elucidate its pharmacokinetic properties and long-term efficacy in larger populations. Investigations are also focusing on potential combination therapies that could enhance its antiviral activity when used alongside other agents.

Q & A

Q. What is the antiviral mechanism of VCH-759 against hepatitis C virus (HCV), and how is its efficacy measured in preclinical studies?

this compound is a non-nucleoside inhibitor (NNI) targeting the HCV NS5B RNA-dependent RNA polymerase, disrupting viral replication. Methodologically, its efficacy is assessed via:

Q. What were the key findings from early-phase clinical trials of this compound in treatment-naïve HCV patients?

In Phase I trials, this compound demonstrated dose-dependent antiviral activity:

- 800 mg tid dosing resulted in a mean HCV RNA reduction of 2.5 log10 IU/mL after 10 days.

- Adverse effects were primarily gastrointestinal (e.g., diarrhea), with no serious events reported.

- Viral rebound occurred in some patients due to resistance mutations (e.g., M423T/V, I482L), highlighting the need for combination therapies .

Q. How are pharmacokinetic (PK) parameters of this compound optimized for clinical use?

PK studies use dose-escalation protocols to assess:

- Cmax (peak plasma concentration) and AUC (area under the curve) to determine dose-response relationships.

- Tid vs. bid dosing comparisons (e.g., 800 mg tid showed superior viral suppression vs. 400 mg tid).

- Safety thresholds for gastrointestinal tolerability .

Advanced Research Questions

Q. What methodologies are used to analyze resistance mutations emerging during this compound monotherapy?

Resistance is characterized via:

Q. How do resistance-associated variants (RAVs) like M423T/V impact the binding affinity of this compound to NS5B?

Structural studies reveal:

Q. What experimental designs are employed to evaluate this compound in combination therapies?

Strategies include:

- Synergy assays with protease inhibitors (e.g., telaprevir) or nucleoside analogs (e.g., ribavirin) in replicon systems.

- Phase IIa trials combining this compound with pegylated interferon (Peg-IFN) to assess sustained virologic response (SVR).

- Resistance barrier analysis via serial passaging under dual-drug pressure .

Q. How are conflicting data on cross-resistance between this compound and other NNIs resolved?

Discrepancies arise from:

- Binding pocket variability (e.g., filibuvir targets NNIB site vs. This compound’s NNIB-adjacent region).

- Clonal vs. population sequencing biases . Resolution involves cross-resistance profiling using panels of NS5B mutants and replicon fitness assays to quantify viral adaptability .

Methodological Considerations

- Clinical Trial Design : Use randomized, double-blind protocols with placebo controls to isolate this compound-specific effects .

- Data Interpretation : Address viral load rebound by integrating early kinetics modeling (e.g., biphasic decline curves) with resistance genotyping .

- Ethical Compliance : Ensure trials adhere to ICH-GCP guidelines for adverse event reporting and informed consent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.